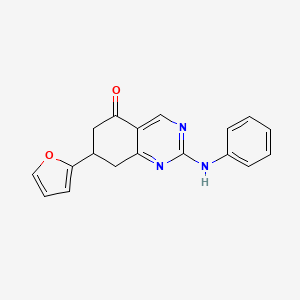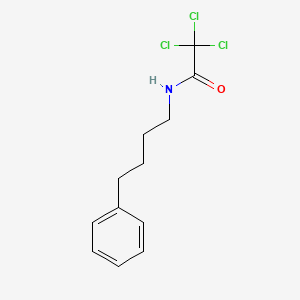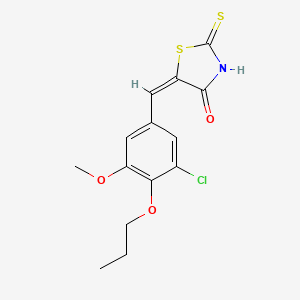
2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone
説明
2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone, also known as PD153035, is a small molecule compound that has been extensively researched due to its potential therapeutic applications. PD153035 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), a tyrosine kinase receptor that plays a crucial role in cell proliferation, differentiation, and survival.
作用機序
2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is a competitive inhibitor of the ATP-binding site of EGFR, preventing the autophosphorylation of tyrosine residues in the receptor and downstream signaling pathways. This inhibition leads to the downregulation of cell proliferation and survival signals, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have potent anti-proliferative and pro-apoptotic effects in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is crucial for tumor growth and metastasis. 2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is its high potency and selectivity for EGFR, making it a valuable tool for studying EGFR signaling in cancer cells. However, 2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has some limitations in lab experiments. It is highly insoluble in water, which can make it difficult to administer in cell culture and animal studies. 2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is also rapidly metabolized in vivo, which can limit its bioavailability and efficacy.
将来の方向性
There are several potential future directions for 2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone research. One area of interest is the development of 2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone analogs with improved solubility and bioavailability. Another area of interest is the combination of 2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone with other targeted therapies or chemotherapy drugs to enhance its anti-cancer effects. Additionally, 2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has potential applications in other diseases, such as inflammatory bowel disease and skin disorders, which could be explored in future studies.
Conclusion:
2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is a small molecule compound with potent anti-cancer effects through its inhibition of EGFR signaling. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has the potential to be a valuable therapeutic agent for cancer and other diseases, and further research is needed to fully explore its therapeutic potential.
科学的研究の応用
2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is overexpressed in many types of cancer, including lung, breast, and colon cancer. Inhibition of EGFR signaling by 2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to tumor growth inhibition and regression. 2-anilino-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone has also been shown to sensitize cancer cells to radiation therapy, making it a potential radiosensitizer.
特性
IUPAC Name |
2-anilino-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-16-10-12(17-7-4-8-23-17)9-15-14(16)11-19-18(21-15)20-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBFFEYNOYPCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 6-{[4-(dimethylamino)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B4733593.png)
![7-benzyl-5,6-dimethyl-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4733601.png)
![{3-benzyl-1-[4-(2-furyl)benzyl]-3-piperidinyl}methanol](/img/structure/B4733606.png)
![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4733613.png)
![2-(4-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B4733618.png)
![N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4733631.png)

![3-(4-nitrobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4733647.png)
![N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B4733661.png)
![methyl [5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4733669.png)

![N-(1-phenylethyl)-2-[(6-phenylpyrimidin-4-yl)thio]acetamide](/img/structure/B4733679.png)
![methyl {5-[2-(allyloxy)-5-bromobenzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4733680.png)
